3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid
Overview
Description
3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid is a chemical compound characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid typically involves the introduction of the difluoroethoxy group to the phenyl ring, followed by the formation of the propionic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoroethoxy group. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
The process conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups to the phenyl ring .
Scientific Research Applications
3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid include other difluoroethoxy-substituted phenyl derivatives and propionic acid derivatives. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, particularly the presence of the difluoroethoxy group, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid is a compound that has garnered interest in biological research due to its potential therapeutic applications. Its unique structural features, particularly the difluoroethoxy group, may enhance its interaction with biological targets, making it a candidate for various medical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic uses.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets and pathways. The difluoroethoxy moiety can influence the compound's reactivity and binding affinity to various biological sites. This interaction may lead to therapeutic effects across different biological pathways, although the precise mechanisms remain under investigation.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound can modulate inflammatory responses by affecting cytokine production and signaling pathways .
- Antimicrobial Activity : Some derivatives of propionic acid have shown antimicrobial properties against various pathogens, indicating potential applications in treating infections .
- Neuroprotective Properties : Compounds with similar structures have been explored for their neuroprotective effects, particularly in conditions associated with neuroinflammation and oxidative stress .
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of related compounds, providing insights into their potential applications:
-
Cytokine Regulation :
- A study demonstrated that related compounds could downregulate interleukin-6 (IL-6) production in human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for reducing inflammation .
- The regulation of methylation in the IL-6 promoter region was identified as a significant pathway through which these compounds exert their effects.
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
Properties
IUPAC Name |
3-[4-(2,2-difluoroethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-2,4-5,10H,3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGXPTUOPHRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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